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molecular formula C11H9BrN2 B8747334 5-(bromomethyl)-2,2'-bipyridine CAS No. 98007-15-9

5-(bromomethyl)-2,2'-bipyridine

Cat. No. B8747334
M. Wt: 249.11 g/mol
InChI Key: BUYHNPMBJRJUPJ-UHFFFAOYSA-N
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Patent
US07629375B2

Procedure details

A solution of 5-methyl-[2,2′]bipyridinyl (3.96 g, 23.264 mmol) in CCl4 (80 mL) was bubbled with argon gas. NBS (5.507 g, 30.94 mmol, 1.33 eq) and (PhCOO)2 (0.2922 g, 1.21 mmol, 5 mol %) were added. The mixture was refluxed under argon atmosphere for 2 days. After being cooled to room temperature, the solid was removed by filtration, the filtrate was evaporated, and the residue chromatographed on a silica gel column eluted with a mixed solvent of CH2Cl2 and EtOAc (1:1, v/v). A mixture of three components was obtained (3.88 g). The mixture contained the desired monobromide of 5-(bromomethyl)-[2,2′]bipyridinyl (69.8 wt. %, 10.87 mmol, yield 46.7%), a dibromo by-product (20.2 wt. %, yield 10.3%) and the unreacted starting methylbipyridine (10 wt. %, 9.8% of starting amount). 1H NMR (CDCl3, 300.16 MHz) for the monobromide δ (ppm) 8.71-8.67 (m, 2H), 8.40 (d, J=8.0 Hz, 2H), 7.87-7.80 (m, 2H), 7.35-7.26 (m, 1H) and 4.54 (s, 2H) ppm. MS for the monobromide (ESI) m/z: 249 and 251 (M+).
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
5.507 g
Type
reactant
Reaction Step Two
[Compound]
Name
(PhCOO)2
Quantity
0.2922 g
Type
reactant
Reaction Step Two
[Compound]
Name
monobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[N:6][CH:7]=1.C1C(=O)N([Br:21])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:21][CH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
CC=1C=CC(=NC1)C1=NC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
5.507 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
(PhCOO)2
Quantity
0.2922 g
Type
reactant
Smiles
Step Three
Name
monobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under argon atmosphere for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on a silica gel column
WASH
Type
WASH
Details
eluted with a mixed solvent of CH2Cl2 and EtOAc (1:1
ADDITION
Type
ADDITION
Details
A mixture of three components
CUSTOM
Type
CUSTOM
Details
was obtained (3.88 g)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC(=NC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.87 mmol
YIELD: PERCENTYIELD 46.7%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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